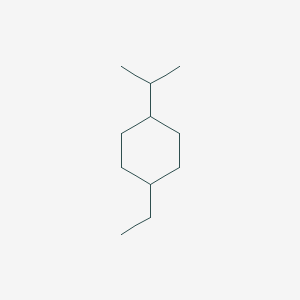
1-Ethyl-4-isopropylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-4-isopropylcyclohexane is an organic compound with the molecular formula C11H22 It is a disubstituted cyclohexane derivative, where an ethyl group is attached to the first carbon and an isopropyl group is attached to the fourth carbon of the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethyl-4-isopropylcyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexane derivatives. For instance, starting with cyclohexane, an ethyl group can be introduced via Friedel-Crafts alkylation using ethyl chloride and a Lewis acid catalyst like aluminum chloride. Subsequently, the isopropyl group can be introduced using isopropyl chloride under similar conditions.
Industrial Production Methods: Industrial production of this compound typically involves catalytic hydrogenation of corresponding aromatic compounds. For example, ethylbenzene and cumene (isopropylbenzene) can be hydrogenated in the presence of a suitable catalyst such as palladium on carbon to yield the desired cyclohexane derivative.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-4-isopropylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid to yield corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into more saturated derivatives using reagents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring using reagents like bromine or chlorine under UV light.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminum hydride, hydrogen gas with a metal catalyst.
Substitution: Bromine, chlorine under UV light.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: More saturated cyclohexane derivatives.
Substitution: Halogenated cyclohexane derivatives.
Applications De Recherche Scientifique
1-Ethyl-4-isopropylcyclohexane has several scientific research applications:
Chemistry: It is used as a model compound in studies of cyclohexane conformations and stereochemistry.
Biology: It serves as a reference compound in the study of lipid membranes and their interactions with various molecules.
Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing.
Industry: It is used in the synthesis of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Ethyl-4-isopropylcyclohexane involves its interaction with molecular targets and pathways. In chemical reactions, the compound’s reactivity is influenced by the steric and electronic effects of the ethyl and isopropyl groups. These substituents can affect the compound’s stability, reactivity, and overall behavior in different chemical environments.
Comparaison Avec Des Composés Similaires
- 1-Ethyl-4-methylcyclohexane
- 1-Ethyl-4-propylcyclohexane
- 1-Isopropyl-4-methylcyclohexane
Comparison: 1-Ethyl-4-isopropylcyclohexane is unique due to the specific combination of ethyl and isopropyl groups on the cyclohexane ring. This combination results in distinct steric and electronic properties compared to other similar compounds. For instance, the presence of the isopropyl group introduces more steric hindrance compared to a methyl group, affecting the compound’s reactivity and stability.
Propriétés
Numéro CAS |
56146-90-8 |
|---|---|
Formule moléculaire |
C11H22 |
Poids moléculaire |
154.29 g/mol |
Nom IUPAC |
1-ethyl-4-propan-2-ylcyclohexane |
InChI |
InChI=1S/C11H22/c1-4-10-5-7-11(8-6-10)9(2)3/h9-11H,4-8H2,1-3H3 |
Clé InChI |
QWLVMLNROVBUHH-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC(CC1)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


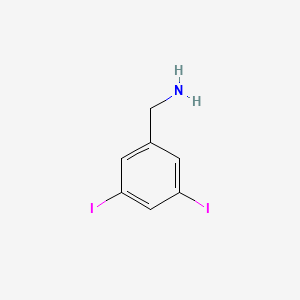
![N-(2,4-dichlorophenyl)-3-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B14144821.png)
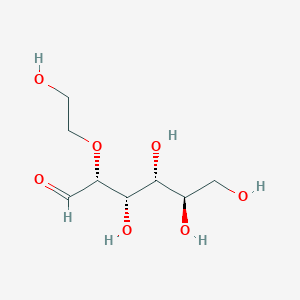
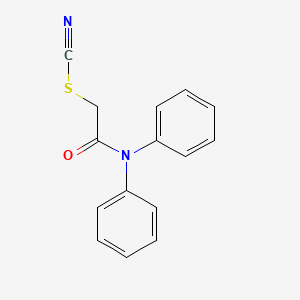

![1-chloro-4-{(2E)-2-[1-(pyridin-3-yl)ethylidene]hydrazinyl}phthalazine](/img/structure/B14144833.png)

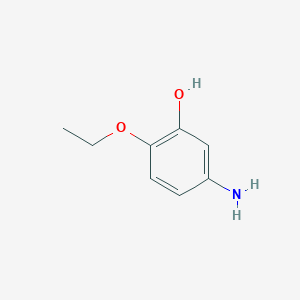

![6-fluoro-N,N,4-trimethylspiro[3,4-dihydroquinoline-2,1'-cyclopentane]-1-carboxamide](/img/structure/B14144851.png)
![4-[2-[3,5-Bis[2-(2,6-dipyridin-2-ylpyridin-4-yl)ethynyl]phenyl]ethynyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B14144853.png)

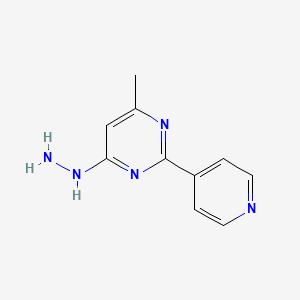
![2-[[(1-Tert-butylbenzimidazol-5-yl)amino]methyl]phenol](/img/structure/B14144878.png)
